(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Overview
Description
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Amino Acid Derivatives : This compound is important for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
Cytotoxic Activity : An intermediate of jaspine B, which is derived from this compound, shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
GABAB Positive Allosteric Modulator : It has been used in the synthesis of a GABAB positive allosteric modulator, demonstrating its potential in neurological applications (Alker et al., 2008).
Continuous Photo Flow Synthesis : This compound is used in continuous photo flow synthesis for preparing specific cyclobutane derivatives, showcasing its utility in advanced chemical synthesis techniques (Yamashita et al., 2019).
Synthesis of Carbamates : It is involved in the synthesis of carbamates with advantages in simplicity, cost efficiency, yield, and purification procedure (Li et al., 2015).
Synthesis of Furan Derivatives : This compound is used in the Diels-Alder reaction for preparing specific furan derivatives, which are valuable in organic synthesis (Padwa et al., 2003).
Manufacture of Lymphocyte Function-Associated Antigen 1 Inhibitor : It is an intermediate in the manufacture of this specific inhibitor, highlighting its importance in medicinal chemistry (Li et al., 2012).
Carbapenem Synthesis : The compound is a key intermediate for the synthesis of carbapenem, an antibiotic (Chao et al., 2009).
Characterization Studies : Its structure has been characterized using advanced NMR techniques, indicating its importance in structural chemistry (Aouine et al., 2016).
Antibacterial Activity : Bioorganometallics synthesized from this compound showed no promising antibacterial activity against various bacterial strains, indicating its potential for further study in antibiotic resistance (Patra et al., 2012).
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBXYLOSIKZGL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-88-2 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-formyl-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106391-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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